tert-Butyl (3-(2-bromo-3-chlorophenoxy)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(2-bromo-3-chlorophenoxy)propyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a chlorine atom, and a phenoxy group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(2-bromo-3-chlorophenoxy)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-bromo-3-chlorophenoxy)propyl bromide. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (3-(2-bromo-3-chlorophenoxy)propyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substituted carbamates with different nucleophiles.
- Oxidized derivatives with additional functional groups.
- Reduced derivatives with modified halogen content .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
- Utilized in the design of bioactive molecules for pharmaceutical research .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on biological pathways and potential as a treatment for certain diseases .
Industry:
- Used in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(2-bromo-3-chlorophenoxy)propyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activities. The presence of the bromine and chlorine atoms allows for specific interactions with biological molecules, influencing various pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl (3-bromopropyl)carbamate
- tert-Butyl (3-chloropropyl)carbamate
- tert-Butyl (3-iodopropyl)carbamate
Comparison:
- The phenoxy group in this compound provides additional sites for chemical modification and potential biological activity, setting it apart from simpler carbamates.
tert-Butyl (3-(2-bromo-3-chlorophenoxy)propyl)carbamate: is unique due to the presence of both bromine and chlorine atoms, which can lead to distinct reactivity and interactions compared to compounds with only one halogen atom.
Properties
IUPAC Name |
tert-butyl N-[3-(2-bromo-3-chlorophenoxy)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO3/c1-14(2,3)20-13(18)17-8-5-9-19-11-7-4-6-10(16)12(11)15/h4,6-7H,5,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNALKTICVIJMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C(=CC=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.